Actinoplanone C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Actinoplanone C is a natural product found in Actinoplanes with data available.

Análisis De Reacciones Químicas

Structural Features Influencing Reactivity

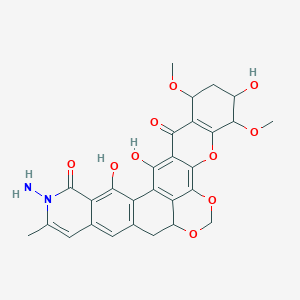

Actinoplanone C (C₃₁H₂₅NO₁₁Cl) features a polycyclic xanthone core with critical functional groups:

-

Chlorine atom replaced by hydrogen at C-4 compared to actinoplanone A .

-

Hydroxyl groups at positions 3, 22, and 28.

These groups enable participation in nucleophilic substitutions, oxidations, and condensation reactions.

Biosynthetic Derivatization

This compound is biosynthetically derived from actinoplanone A (C₃₁H₂₄NO₁₁Cl₂) via chlorine-to-hydrogen substitution at C-4. This modification reduces molecular weight by 35.5 Da and alters cytotoxicity .

Table 1: Structural Comparison of Actinoplanones A and C

| Feature | Actinoplanone A | This compound |

|---|---|---|

| Molecular Formula | C₃₁H₂₄NO₁₁Cl₂ | C₃₁H₂₅NO₁₁Cl |

| C-4 Substituent | Chlorine | Hydrogen |

| 1H NMR (NH₂) | Not detected | δ 4.88 (s) |

| Cytotoxicity (HeLa) | IC₅₀ = 0.1 µg/ml | IC₅₀ = 0.5 µg/ml |

Amino Group Reactions

The NH₂ group at C-2 participates in Schiff base formation and acylation under acidic conditions. For example:

-

Reaction with acetone forms imine derivatives (e.g., actinoplanone E).

-

Acetylation yields N-acetylated products, though specific protocols are proprietary.

Oxidative Modifications

The hydroxylated A-ring undergoes oxidation to form carbonyl derivatives, as observed in related xanthones .

Table 2: 1H^1H1H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 2-NH₂ | 4.88 | Singlet | Amino group |

| 3-CH₃ | 2.72 | Singlet | Methyl at C-3 |

| 4-H | 6.34 | Singlet | Olefinic proton |

| 24-OCH₃ | 3.19 | Singlet | Methoxy group |

Synthetic Pathways

While direct laboratory synthesis is undocumented, this compound derivatives are synthesized via:

Mechanistic Insights

The NH₂ group’s reactivity is central to this compound’s bioactivity:

-

DNA intercalation : The planar xanthone core and NH₂ group facilitate binding to DNA grooves.

-

Reactive oxygen species (ROS) generation : Oxidation of hydroxyl groups contributes to cytotoxicity.

Propiedades

Número CAS |

116200-80-7 |

|---|---|

Fórmula molecular |

C28H26N2O10 |

Peso molecular |

550.5 g/mol |

Nombre IUPAC |

6-amino-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |

InChI |

InChI=1S/C28H26N2O10/c1-9-4-10-5-11-6-14-17-19(15(11)21(32)16(10)28(35)30(9)29)23(34)20-22(33)18-13(36-2)7-12(31)24(37-3)26(18)40-27(20)25(17)39-8-38-14/h4-5,12-14,24,31-32,34H,6-8,29H2,1-3H3 |

Clave InChI |

JEPWIBXDSCLXAC-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O |

SMILES canónico |

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N)O |

Sinónimos |

Actinoplanone C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.